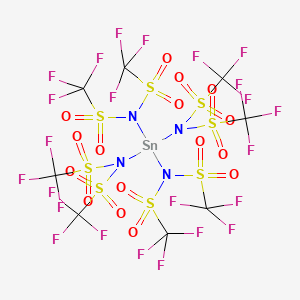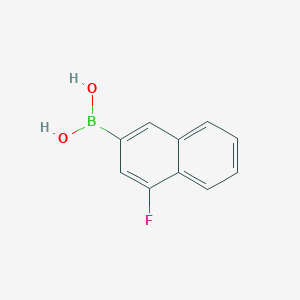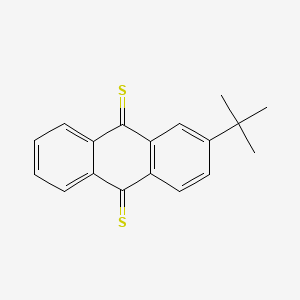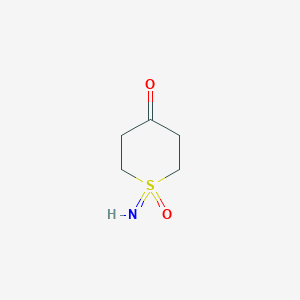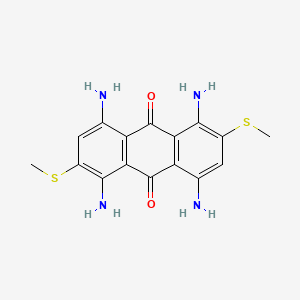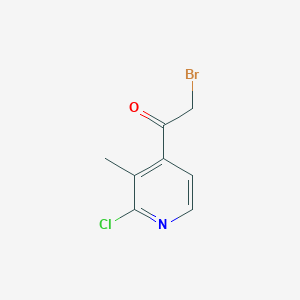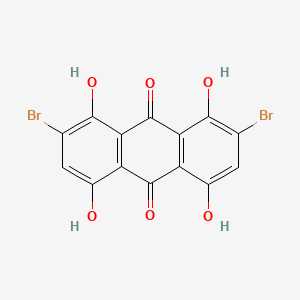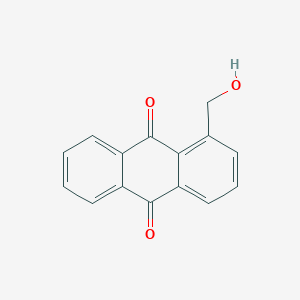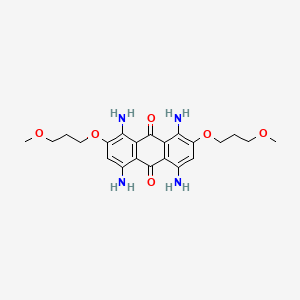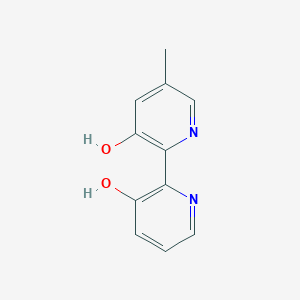
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is an organic compound with a complex structure that includes two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one typically involves the reaction of 3-hydroxypyridine with 5-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced reactors and automation can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypyridine: A simpler compound with a single hydroxyl group on the pyridine ring.
3-Hydroxypyridine-2-carboxylic acid: Another related compound with a carboxylic acid group.
2-Amino-3-hydroxypyridine: Contains an amino group in addition to the hydroxyl group.
Uniqueness
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is unique due to its dual pyridine ring structure and the specific positioning of its functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
137320-34-4 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-(3-hydroxypyridin-2-yl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-9(15)11(13-6-7)10-8(14)3-2-4-12-10/h2-6,14-15H,1H3 |
InChI-Schlüssel |
ZKHOQDAPLGROGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C2=C(C=CC=N2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
